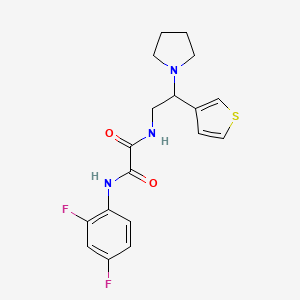
4-hydroxy-1-(4-methylphenyl)-1H-pyrazole-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “4-hydroxy-1-(4-methylphenyl)-1H-pyrazole-3-carboxylic acid” is a complex organic molecule that contains several functional groups. It has a pyrazole ring, which is a five-membered ring with two nitrogen atoms, and a carboxylic acid group, which is a carbon atom double-bonded to an oxygen atom and single-bonded to a hydroxyl group . The presence of a hydroxy group and a methylphenyl group attached to the pyrazole ring adds to the complexity of this molecule.
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The pyrazole ring, being a part of the compound, would contribute to its planarity, while the hydroxy, methylphenyl, and carboxylic acid groups would add to its three-dimensionality .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the reactivity of its functional groups. The carboxylic acid group is typically reactive, and can participate in a variety of reactions, including esterification and amide formation . The pyrazole ring can also undergo various transformations .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carboxylic acid group could make it soluble in polar solvents .Scientific Research Applications
Antibacterial and Antifungal Activities
The 4-hydroxy-2-quinolone scaffold has been recognized as a privileged structure in antimicrobial drug discovery. Researchers have synthesized novel analogs with varying substituents on the C-6 and C-7 positions . Notably:
- Antifungal Activity : Certain brominated analogs demonstrated exceptional antifungal activity against Aspergillus flavus, surpassing the positive control amphotericin B .
Potential as Antifungal Agents
Given the promising results, 4-hydroxy-2-quinolone emerges as a potential framework for developing new antifungal agents. Its unique structure warrants further exploration in antifungal treatment .
Dopamine Transporter Inhibition
Interestingly, 4-hydroxy-1-methyl-4-(4-methylphenyl)-3-piperidyl 4-methylphenyl ketone (a derivative of 4-hydroxy-2-quinolone) has been identified as a dopamine transporter (DAT) inhibitor. It shows functional antagonism against cocaine and differs from other DAT inhibitors in its pharmacological profile .
Synthesis of Fused Heterocycles
Researchers have synthesized fused heterocycles using 4-hydroxy-2-quinolone derivatives. For instance, the reaction of a specific compound with hydroxylamine hydrochloride yielded a novel pyrazolo[3’,4’:4,5]pyrano[3,2-c]quinoline-4,11(2H,5H)-dione .
Privileged Scaffold for Drug Discovery
The alkyl quinolone scaffold, including 4-hydroxy-2-quinolone, continues to be explored for its potential in drug development. Its versatile structure allows for modifications that can enhance biological activity .
Further Research and Applications
While the above applications highlight its significance, ongoing research may uncover additional uses for 4-hydroxy-2-quinolone. Scientists are keen to explore its potential in various therapeutic areas.
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
4-hydroxy-1-(4-methylphenyl)pyrazole-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3/c1-7-2-4-8(5-3-7)13-6-9(14)10(12-13)11(15)16/h2-6,14H,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTPJNPVATTYIGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C=C(C(=N2)C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-hydroxy-1-(4-methylphenyl)-1H-pyrazole-3-carboxylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-(sec-butyl)-3-isopentyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2638574.png)
![(E)-4-(Dimethylamino)-N-[[2-methyl-1-(pyridine-3-carbonyl)pyrrolidin-2-yl]methyl]but-2-enamide](/img/structure/B2638578.png)
![5-chloro-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-2-methoxybenzamide](/img/structure/B2638579.png)

![Methyl 2-({[(3-pyridinylmethyl)amino]carbonyl}amino)benzoate](/img/structure/B2638581.png)
![Methyl 4-({[1-(dimethylcarbamoyl)piperidin-4-yl]methyl}carbamoyl)benzoate](/img/structure/B2638582.png)

![1-(4-fluorophenyl)-3-(m-tolyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2638584.png)
![N-(4-chlorophenyl)-2-((2-ethyl-7-oxo-6-phenethyl-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2638586.png)
![11,12-dimethoxy-8,9,13b,14-tetrahydro-6H-[1,2,4]triazolo[5'',1'':2',3']pyrimido[4',5':4,5]pyrido[2,1-a]isoquinolin-6-one](/img/structure/B2638590.png)
![4-Bromophenyl 2-(methylsulfanyl)thieno[3,2-d]pyrimidin-4-yl sulfide](/img/structure/B2638592.png)
![N-{3-cyano-4-[(4-methylphenyl)sulfanyl]phenyl}cyclopropanecarboxamide](/img/structure/B2638595.png)
![3-[8-(Trifluoromethyl)quinolin-2-yl]propanoic acid](/img/structure/B2638596.png)
![N-(6-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)furan-2-carboxamide](/img/structure/B2638597.png)